2-(Hydroxymethyl)-1,3-oxathiolan-5-one
Description
Context within Heterocyclic Chemistry Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, form the backbone of a vast array of natural products and synthetic pharmaceuticals. jocpr.commdpi.com The 1,3-oxathiolan-5-one (B1253419) ring system is a notable five-membered heterocycle containing both an oxygen and a sulfur atom. This scaffold is of significant interest due to the diverse biological activities exhibited by its derivatives, which include antiviral, anticonvulsant, antiulcer, and antifungal properties. jocpr.com The presence of both sulfur and oxygen imparts unique electronic and steric properties to the ring, influencing its reactivity and interaction with biological targets. smolecule.com Specifically, 2-(hydroxymethyl)-1,3-oxathiolan-5-one incorporates a reactive hydroxymethyl group at the 2-position, further enhancing its utility as a versatile synthetic intermediate.
Significance as a Key Intermediate for Structurally Complex Bioactive Compounds
The primary significance of this compound and its derivatives lies in their role as crucial intermediates for the synthesis of structurally complex and medicinally important bioactive compounds. jocpr.com Most notably, this scaffold is a cornerstone in the synthesis of several nucleoside analogues that are potent antiviral agents.
Derivatives of this compound are instrumental in the industrial manufacturing of key pharmaceuticals for treating viral infections like HIV and Hepatitis B. nih.govnih.govgoogle.com The strategic placement of the hydroxymethyl group and the inherent chirality of the oxathiolane ring allow for the stereoselective construction of these complex molecules.
Below is an interactive table detailing some of the key bioactive compounds synthesized using the this compound scaffold.
| Bioactive Compound | Therapeutic Use | Role of the Oxathiolane Intermediate |
| Lamivudine (B182088) (3TC) | Anti-HIV, Anti-HBV | Forms the core heterocyclic sugar mimic of the nucleoside analogue. nih.govnih.gov |
| Emtricitabine (FTC) | Anti-HIV, Anti-HBV | Serves as the central chiral scaffold for this fluorinated cytosine analogue. google.comresearchgate.netnih.gov |
| (±)-BCH-189 | Anti-HIV | The racemic precursor to Lamivudine, synthesized from oxathiolane derivatives. nih.govnih.govresearchgate.net |
| Coviracil | Antiviral | A key building block for the preparation of this oxathiolanyl-nucleoside. jocpr.com |
Overview of Research Trajectories on the 1,3-Oxathiolan-5-one Scaffold
Research on the 1,3-oxathiolan-5-one scaffold has evolved significantly, driven by the demand for efficient and stereoselective synthetic routes to antiviral nucleosides.
Key Research Developments:
Early Synthetic Methods: Initial approaches to the 1,3-oxathiolane (B1218472) ring system often involved the cyclocondensation of aldehydes or ketones with 2-mercaptoethanol (B42355) or the reaction of aldehydes with mercaptoacetic acid. These foundational methods laid the groundwork for more advanced strategies.
Stereoselective Synthesis: A major focus of research has been the control of stereochemistry at the C2 and C5 positions of the oxathiolane ring, which is critical for the biological activity of the final nucleoside analogue. This has led to the development of methods using chiral auxiliaries, such as L-menthol, to guide the stereochemical outcome. nih.govacs.org
Enzymatic Resolutions: Biocatalysis has emerged as a powerful tool for obtaining enantiomerically pure intermediates. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CAL-B), are used for dynamic kinetic resolution (DKR) to asymmetrically form the 1,3-oxathiolan-5-one derivative. nih.govrsc.org This approach offers high enantiopurity and is often more environmentally friendly than traditional chemical resolution methods. rsc.org
Novel Route Development: Recent research continues to explore more efficient and economical synthetic pathways. Innovations include the use of sulfenyl chloride chemistry to construct the oxathiolane framework from inexpensive and readily available acyclic precursors like chloroacetic acid and vinyl acetate (B1210297). nih.govnih.gov These "supply-centered synthesis" strategies aim to reduce the cost of producing essential medicines. nih.gov
Mechanism-Driven Innovation: Efforts are also directed at improving existing manufacturing routes. This includes developing solvent-free and catalyst-free reaction conditions and using novel reagents for key steps like N-glycosidation to enhance yields and reduce environmental impact. researchgate.net
The ongoing research into the synthesis and application of this compound and its parent scaffold underscores its established importance and future potential in the field of medicinal and synthetic organic chemistry.
Structure
3D Structure
Properties
CAS No. |
138760-36-8 |
|---|---|
Molecular Formula |
C4H6O3S |
Molecular Weight |
134.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C4H6O3S/c5-1-4-7-3(6)2-8-4/h4-5H,1-2H2 |
InChI Key |
RRHCTVYNFRNAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC(S1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 2 Hydroxymethyl 1,3 Oxathiolan 5 One and Its Core Analogs
Cyclocondensation Approaches for 1,3-Oxathiolan-5-one (B1253419) Ring Formation
The most prevalent method for forming the 1,3-oxathiolan-5-one ring involves the reaction between an aldehyde and a mercapto-carboxylic acid. This approach offers a direct route to the desired heterocyclic scaffold.
The condensation of an aldehyde with mercaptoacetic acid is a foundational method for synthesizing a wide range of 2-substituted-1,3-oxathiolan-5-ones. slideshare.net The reaction proceeds through the initial formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization via esterification to yield the final product, with the elimination of a water molecule. jocpr.comnih.gov To synthesize the specific target compound, 2-(hydroxymethyl)-1,3-oxathiolan-5-one, the aldehyde required would be glycolaldehyde (B1209225) or a protected form such as 2-(benzyloxy)acetaldehyde. tandfonline.comresearchgate.net Various catalysts and reagents have been developed to promote this transformation efficiently.
p-Toluenesulfonic acid (p-TSA) is a strong, solid organic acid that is frequently used as a catalyst in organic synthesis due to its efficacy, commercial availability, and relatively low cost. rsc.orgwikipedia.org In the context of 1,3-oxathiolan-5-one synthesis, p-TSA serves as a classic acid catalyst for the condensation of aldehydes with mercaptoacetic acid. slideshare.net The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the thiol group of mercaptoacetic acid. taylorandfrancis.com It also catalyzes the subsequent intramolecular esterification and dehydration steps. These reactions are often carried out by refluxing the reactants in a solvent like toluene (B28343), which allows for the azeotropic removal of water, thereby driving the equilibrium towards product formation. nih.govtaylorandfrancis.com
Table 1: Examples of p-TSA-Catalyzed Synthesis of 1,3-Oxathiolan-5-one Analogs
| Aldehyde | Catalyst | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Generic Aldehyde | p-Toluenesulfonic Acid (p-TSA) | Toluene | Reflux | 2-Substituted-1,3-oxathiolan-5-one | slideshare.net |
| Protected Glycolic Aldehyde | Not specified, but typical for this reaction | Toluene | Reflux | Protected this compound | nih.gov |
Dicyclohexylcarbodiimide (DCC) is a widely used dehydrating agent in organic synthesis, particularly for the formation of ester and amide bonds. Its application provides an efficient, time-saving procedure for the synthesis of 1,3-oxathiolan-5-one derivatives under mild conditions. jocpr.com The reaction mechanism involves a two-step process. First, the thiol group of mercaptoacetic acid performs a nucleophilic attack on the aldehyde's carbonyl carbon, often in the presence of a base like triethylamine (B128534) (TEA), to form a hydroxyl thioacid intermediate. jocpr.com Subsequently, DCC activates the carboxylic acid group of this intermediate, facilitating the intramolecular cyclization and elimination of a water molecule. jocpr.com A key advantage of this method is the formation of the insoluble byproduct, dicyclohexylurea (DCU), which can be easily removed from the reaction mixture by simple filtration. jocpr.com This methodology has been shown to produce high yields in short reaction times. jocpr.com
Table 2: DCC-Mediated Synthesis of 1,3-Oxathiolan-5-one Derivatives
| Aldehyde | Reagents | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Appropriate aryl or alkyl aldehyde | Mercaptoacetic acid, Triethylamine (TEA), Dicyclohexylcarbodiimide (DCC) | THF | 30 minutes | up to 92% | jocpr.com |
The Mukaiyama reagent, 2-chloro-1-methylpyridinium (B1202621) iodide, is an efficient condensing agent used for the formation of esters and amides under mild conditions. enamine.netscispace.com Its use has been successfully adapted for a one-pot synthesis of 1,3-oxathiolan-5-ones from aldehydes and mercaptoacetic acid. isca.me This method is advantageous as the reagent is non-toxic, easy to handle, and allows for the reaction to proceed without heating and often without the need for chromatographic purification. isca.me The reagent activates the carboxylic acid, which then rapidly reacts to form the 1,3-oxathiolan-5-one ring. isca.me The choice of solvent has been found to be critical for reaction efficiency, with dimethylformamide (DMF) providing excellent yields compared to solvents like dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF). isca.me
Table 3: Effect of Solvent on Mukaiyama Reagent-Mediated Synthesis of 2-Phenyl-1,3-oxathiolan-5-one
| Solvent | Yield | Reference |
|---|---|---|
| DCM | 46% | isca.me |
| DCE | Lower Yield | isca.me |
| ACN | Lower Yield | isca.me |
| THF | Lower Yield | isca.me |
| DMF | Excellent | isca.me |
Silica (B1680970) gel is widely utilized in organic chemistry not only as a stationary phase for chromatography but also as a mild acid catalyst and a solid support medium for various reactions. nih.gov It can effectively promote organic transformations under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov In reactions involving aldehydes, silica gel can act as a Lewis acid, activating the carbonyl group towards nucleophilic attack. organic-chemistry.orgresearchgate.net While specific, detailed studies on silica gel-promoted cyclocondensation of glycolaldehyde and mercaptoacetic acid are not extensively documented in the reviewed literature, the known ability of silica gel to accelerate Wittig reactions of aldehydes and promote other carbonyl reductions suggests its potential as an effective and environmentally benign medium for the synthesis of 1,3-oxathiolan-5-ones. nih.govorganic-chemistry.org
To create analogs of 1,3-oxathiolan-5-one with a methyl group at the 4-position of the heterocyclic ring, alpha-mercaptopropionic acid (also known as thiolactic acid) can be used instead of mercaptoacetic acid. The reaction proceeds via a similar cyclocondensation mechanism with an aldehyde. For instance, the coupling reaction of (+)-thiolactic acid with 2-benzoyloxyacetaldehyde using boron trifluoride etherate as a catalyst yields a diastereomeric mixture of the corresponding 4-methyl-1,3-oxathiolane (B13793198) acids. nih.gov This demonstrates that variations in the mercapto-acid component can be used to introduce substituents at different positions on the oxathiolane ring, providing a route to a diverse range of core analogs.
Condensation of Aldehydes with Mercaptoacetic Acid
Sulfenyl Chloride Chemistry for Oxathiolane Ring Construction
A notable method for constructing the 1,3-oxathiolane (B1218472) framework from acyclic precursors involves the use of sulfenyl chloride chemistry. nih.govnih.gov This strategy has been effectively employed in the synthesis of intermediates for high-volume antiretroviral drugs like Lamivudine (B182088) (3TC) and Emtricitabine (FTC). nih.gov The general approach begins with the esterification of thioglycolic acid. The resulting thiol ester is then halogenated, typically with sulfuryl chloride (SO₂Cl₂), to generate a sulfenyl chloride intermediate in situ. nih.govnih.gov
This reactive sulfenyl chloride is then reacted with an alkene, such as vinyl acetate (B1210297), to form a crucial sulfur-carbon bond. nih.gov In some variations of this method, an excess of sulfuryl chloride is used to induce α-chlorination of the ester, which sets up the necessary oxidation states for the subsequent cyclization step. nih.gov The final ring-closure to form the 1,3-oxathiolan-5-one derivative is achieved by reaction with water. nih.govnih.gov This methodology is valued for its use of low-cost and widely available starting materials, including chloroacetic acid, vinyl acetate, and sodium thiosulfate. nih.gov
Derivatization Strategies from Pre-formed 1,3-Oxathiolan-5-one Scaffolds
Once the 1,3-oxathiolan-5-one core is synthesized, various derivatization strategies can be employed to introduce further chemical diversity and to produce the final target molecules. A primary focus of these derivatizations is the modification of the carbonyl group and the introduction of nucleobases to form nucleoside analogs. A significant derivatization pathway involves the N-glycosylation of the 1,3-oxathiolane ring with different purine (B94841) and pyrimidine (B1678525) nucleobases to create a C-N glycosidic bond, a key step in the synthesis of antiviral drugs. nih.gov
Reduction of the Carbonyl Functionality to a Hydroxymethyl Group
A critical transformation in the synthesis of many bioactive 1,3-oxathiolane derivatives is the reduction of the C5-carbonyl group to a hydroxyl group, which, depending on the starting material, can lead to the formation of a 2-(hydroxymethyl) substituted final product. This reduction is typically achieved using various hydride reagents, with the choice of reagent influencing the stereoselectivity and yield of the reaction.
Diisobutylaluminum hydride (DIBALH) is a commonly used reducing agent for the conversion of the 1,3-oxathiolane lactone to the corresponding lactol (a hemiacetal). The reaction is generally performed in a non-polar solvent like toluene at low temperatures, such as -78°C, to control the reactivity of the DIBALH and prevent over-reduction. This method has been successfully applied to produce key intermediates for nucleoside synthesis.
The borane (B79455) dimethyl sulfide (B99878) complex (BMS) is another effective reagent for the reduction of the ester functionality in 1,3-oxathiolane precursors. This reduction has been shown to afford the corresponding 2-(hydroxymethyl)-1,3-oxathiolane. For instance, the reduction of an ester-containing oxathiolane derivative with borane dimethyl sulfide at -15°C has been reported to yield the desired hydroxymethyl compound in a 50% yield as a mixture of cis- and trans-isomers. nih.gov
Lithium tri-tert-butoxyaluminum hydride is a milder reducing agent compared to DIBALH and can also be used for the reduction of the 1,3-oxathiolane lactone. This reagent offers a higher degree of selectivity and is often employed when other functional groups in the molecule might be sensitive to more potent reducing agents. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at 0°C.
Emerging Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives. These green chemistry approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.
One of the most promising green strategies involves the use of enzymes as catalysts. For example, lipases have been employed for the kinetic resolution of racemic 1,3-oxathiolane precursors. The enzyme Klebsiella oxytoca has been used for the enantioselective resolution of a racemic substrate in a single-phase aqueous system, which aligns with the principles of green chemistry. nih.gov Similarly, Trichosporon laibachii lipase (B570770) has been utilized in a one-pot enzymatic synthesis of enantiopure 1,3-oxathiolanes through a process that combines reversible hemithioacetal formation and enantioselective lactonization. nih.gov
Stereoselective and Enantioselective Synthesis of 2 Hydroxymethyl 1,3 Oxathiolan 5 One Derivatives
Chiral Auxiliary-Based Synthetic Strategies
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org This strategy has been effectively employed in the synthesis of 1,3-oxathiolane (B1218472) derivatives to produce the desired stereochemistry in the final product. nih.gov
One notable example involves the use of an L-menthyl moiety as a chiral auxiliary connected to an enantiomerically pure oxathiolane-based lactol. nih.gov This approach is crucial for producing the correct stereochemistry required for certain nucleoside analogues. The stereoselectivity, particularly β-selectivity, is believed to arise from the formation of an oxonium ion, which is stabilized by the anchimeric assistance of the L-menthyl ester group. nih.gov Another method involves the resolution of racemic intermediates. For instance, racemic cis-2-hydroxymethyl-5-(N-acetylcytosine-1′-yl)-1,3-oxathiolane can be resolved using (+)-menthyl chloroformate in acetonitrile (B52724) with pyridine (B92270) as a base. researchgate.net This reaction produces two diastereomers that can be separated by recrystallization. researchgate.net
Table 1: Chiral Auxiliary-Based Strategies
| Chiral Auxiliary | Application | Key Feature | Reference |
|---|---|---|---|
| L-Menthyl moiety | Synthesis of enantiomerically pure oxathiolane-based lactol | Stabilization of an oxonium ion via anchimeric assistance to ensure β-selectivity. nih.gov | nih.gov |
Enzyme-Catalyzed Methodologies for Asymmetric Synthesis
Enzymatic methods offer a powerful alternative for asymmetric synthesis, capitalizing on the high selectivity of biocatalysts to perform reactions with excellent regio- and stereoselectivity. mdpi.com Lipases, in particular, have been extensively used in the synthesis of enantiomerically pure intermediates for pharmaceuticals due to their stability in organic solvents and their ability to catalyze stereoselective acylations without the need for cofactors. nih.gov
Lipases are highly effective in catalyzing the kinetic resolution of racemic 1,3-oxathiolane intermediates. nih.gov In one approach, a racemic oxathiolane propionate (B1217596) derivative was resolved using Mucor miehei lipase (B570770), which selectively acts on one enantiomer, leaving the other (−)-enantiomer as the residual, enantioenriched substrate. nih.gov
The intramolecular, lipase-catalyzed lactonization of transient hemithioacetal intermediates is another key strategy. researchgate.net Among various lipases tested, Lipase B from Candida antarctica (CAL-B) has proven to be the most efficient for this transformation. researchgate.netresearchgate.net This enzyme-catalyzed cyclization yields 1,3-oxathiolan-5-one (B1253419) derivatives with good conversions and moderate to good enantiomeric excess. researchgate.netresearchgate.net The enantioselectivity of lipase-catalyzed reactions is influenced by several factors, including the specific enzyme, the structure of the substrate, temperature, and the solvent. mdpi.com
Table 2: Lipase-Catalyzed Synthesis of 2-(Substituted)-1,3-oxathiolan-5-ones
| Substrate Aldehyde | Lipase | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|
Dynamic kinetic resolution (DKR) is a powerful technique that allows for the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. wikipedia.orgthieme.de This is achieved by combining a kinetic resolution with an in situ racemization of the slower-reacting enantiomer. thieme.detaylorandfrancis.com For a DKR process to be effective, the racemization of the substrate must occur at a rate at least as fast as the enzymatic reaction. taylorandfrancis.com
An enzyme-catalyzed DKR strategy has been successfully applied to the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives. researchgate.netresearchgate.net This process combines dynamic hemithioacetal formation with an intramolecular, lipase-catalyzed lactonization. researchgate.net The reversible formation of the hemithioacetal allows for the continuous interconversion of the enantiomers, while the lipase selectively catalyzes the cyclization of one enantiomer. researchgate.net This approach, particularly using CAL-B, has resulted in good conversions and moderate to good enantiomeric excess for the final lactone products. researchgate.netresearchgate.net
The choice of solvent can significantly impact the stereoselectivity of enzymatic reactions. rsc.org The solvent is not merely an inert medium but can form distinct solute-solvent clusters that act as the true reactive species, thereby influencing the reaction's stereochemical outcome. rsc.org
In the lipase-catalyzed synthesis of 1,3-oxathiolan-5-one derivatives, the reaction conditions, including the solvent, have been optimized to improve performance. researchgate.net For a lipase-catalyzed esterification leading to a 1,3-oxathiolan-5-one derivative, a systematic investigation of solvents revealed that a mixed solvent system of cyclohexane (B81311) and ethyl acetate (B1210297) (1:1) led to 100% conversion, although with a slightly lower enantioselectivity compared to other conditions. core.ac.uk The stereoselectivity of lipase-catalyzed resolutions is known to depend on various factors, including the specific enzyme, substrate structure, temperature, and the nature of the solvent. mdpi.com
Chemoenzymatic Approaches for Stereocontrol
Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the versatility of chemical transformations to create efficient and stereocontrolled synthetic routes. rjeid.com This integrated approach is particularly valuable for the synthesis of complex molecules like pharmaceuticals. nih.gov
In the context of 2-(hydroxymethyl)-1,3-oxathiolan-5-one derivatives, a chemoenzymatic strategy can be envisioned where the chiral lactone is first synthesized using a lipase-catalyzed DKR protocol. researchgate.net This enantiomerically enriched intermediate can then be further functionalized through chemical steps. For example, the 1,3-oxathiolan-5-one can be reduced to the corresponding lactol, which is subsequently acetylated. researchgate.net This acetylated intermediate can then be coupled with a nucleobase, such as silylated N4-acetylcytosine, under standard conditions to form the desired oxathiolane nucleoside. researchgate.net This multi-step sequence demonstrates how an initial enzymatic step can establish the critical stereochemistry, which is then carried through subsequent chemical transformations.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Coviracil |
| L-Menthyl chloroformate |
| N-acetylcytosine |
| Candida antarctica Lipase B (CAL-B) |
| Mucor miehei lipase |
| Cyclohexane |
Chemical Reactivity and Transformation Studies of 1,3 Oxathiolan 5 One Derivatives
Reaction with Carbonyl Compounds (e.g., Hydroxyaldehydes, Ketones, α,β-Unsaturated Carbonyls)
The active methylene (B1212753) group at the C-4 position of the 1,3-oxathiolan-5-one (B1253419) ring is a key center of reactivity, enabling condensation reactions with various carbonyl compounds. Studies on derivatives such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one have elucidated these transformation pathways. figshare.com
When reacted with o-hydroxy aromatic aldehydes, such as 2-hydroxy-1-naphthaldehyde, the oxathiolanone undergoes a condensation reaction. This process typically proceeds in the presence of a catalyst and can be influenced by the reaction medium. For instance, using water as a solvent can facilitate the reaction, leading to the formation of a methylene-bridged product. figshare.com
The reaction with ketones and α,β-unsaturated carbonyl compounds also exploits the nucleophilicity of the C-4 position. These reactions often lead to the formation of novel carbocyclic and heterocyclic systems through Michael addition and subsequent cyclization pathways. The specific outcome is highly dependent on the structure of the carbonyl compound and the reaction conditions employed. figshare.com
Below is a table summarizing typical reactions of 1,3-oxathiolan-5-one derivatives with carbonyl compounds.
| Carbonyl Reactant | Product Type | Reaction Notes |
| o-Hydroxy Aromatic Aldehyde | Methylene-bridged condensation product | Can be catalyzed by water. |
| Ketones | Varies; potential for ring opening | Leads to diverse structural motifs. |
| α,β-Unsaturated Carbonyls | Michael adducts, cyclized products | Pathway for constructing new ring systems. |
Reactions with Nitrogen-Containing Reagents (e.g., Heterocyclic Amines, Hydrazines, Hydrazides)
The lactone functionality of the 1,3-oxathiolan-5-one ring is susceptible to nucleophilic attack by nitrogen-containing reagents. This reactivity provides a direct route to ring-opened products and novel heterocyclic structures.
Research has shown that reagents like heterocyclic amines, hydrazines, and hydrazides readily react with the oxathiolanone core. figshare.com For example, reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) in refluxing acetic acid can lead to the formation of pyrazolidinone derivatives. This transformation involves the opening of the lactone ring followed by intramolecular cyclization.
Similarly, reactions with other hydrazines and hydrazides can yield a variety of nitrogen-containing heterocycles. The specific product formed is dictated by the nature of the nucleophile and the substituents on the oxathiolanone ring. These reactions are fundamental in diversifying the chemical space accessible from this scaffold. figshare.com
| Nitrogen Reagent | Resulting Product Class | Key Transformation |
| Heterocyclic Amines | Ring-opened amides | Nucleophilic acyl substitution. |
| Hydrazines (e.g., DNPH) | Pyrazolidinones, other N-heterocycles | Lactone ring opening and recyclization. |
| Hydrazides | Various N-acyl heterocycles | Formation of new C-N bonds. |
Formation of Fused and Spiro Heterocyclic Systems
The reactivity of 1,3-oxathiolan-5-one derivatives serves as a powerful tool for the synthesis of complex molecular architectures, including fused and spiro heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations.
Fused heterocyclic systems can be generated through intramolecular cyclization reactions of appropriately functionalized oxathiolanone derivatives. For instance, treatment of a 1,3-oxathiolan-5-one with a bromoester can lead to the formation of a furo[3,2-d] organicreactions.orgwikipedia.orgoxathiole system. figshare.com This involves an initial alkylation at the C-4 position followed by a ring-closing reaction.
Spiro compounds can be synthesized when the oxathiolanone acts as a building block in reactions involving bifunctional reagents. The formation of such systems often relies on sequential reactions that create two new connections to a single atom of the oxathiolanone ring, typically at the C-2 or C-4 positions. The synthesis of these complex structures highlights the utility of the 1,3-oxathiolan-5-one core as a versatile synthetic intermediate.
Desulfuration Experiments and Pathways
Desulfurization is a chemical reaction aimed at removing a sulfur atom from a molecule. In the context of 1,3-oxathiolan-5-one derivatives, this process typically involves the reductive cleavage of the carbon-sulfur bonds. A widely used reagent for this transformation is Raney Nickel. wikipedia.orgorganicreactions.orgmasterorganicchemistry.com
Raney Nickel is a fine-grained nickel-aluminium alloy that has been treated with a concentrated sodium hydroxide (B78521) solution to leach out the aluminum, resulting in a porous, high-surface-area nickel catalyst that contains adsorbed hydrogen. masterorganicchemistry.com When a thioacetal or a related sulfur-containing heterocycle like a 1,3-oxathiolane (B1218472) is treated with Raney Nickel, the C-S bonds are hydrogenolyzed, and the sulfur atom is replaced with two hydrogen atoms. wikipedia.orgmasterorganicchemistry.com
This desulfurization process effectively converts the thioacetal moiety into a methylene group (CH₂). The reaction is a powerful tool in multistep organic synthesis, often used as a method for the reduction of a carbonyl group to a methylene group after its initial conversion to a thioacetal. masterorganicchemistry.com The pathway is generally considered to proceed via a free-radical mechanism on the surface of the nickel catalyst. youtube.com
Oxidative Decarboxylation Reactions
Oxidative decarboxylation is a process where a carboxyl group is removed from a molecule and replaced by another functional group, with an accompanying oxidation. This reaction is particularly relevant for carboxylic acid derivatives of the 1,3-oxathiolane ring.
A notable example involves the reaction of a diastereomeric mixture of oxathiolane carboxylic acids with lead tetraacetate (Pb(OAc)₄). nih.gov Lead tetraacetate is a powerful oxidizing agent known to effect the oxidative decarboxylation of various carboxylic acids. organicreactions.orgjuniperpublishers.comjuniperpublishers.com The reaction of the oxathiolane acids with lead tetraacetate leads to the formation of a key oxathiolane acetate (B1210297) derivative. This transformation is crucial in the synthesis of certain nucleoside analogues. nih.gov
The mechanism of lead tetraacetate decarboxylation is believed to proceed through a free-radical pathway. The carboxylic acid first reacts with lead tetraacetate to form a lead carboxylate intermediate. Homolytic cleavage of the O-Pb bond generates a carboxyl radical, which then loses carbon dioxide to form an alkyl radical. This radical can then be oxidized to a carbocation, which is subsequently trapped by an acetate ion from the reagent to form the final acetate ester product. juniperpublishers.com
Stereochemical Aspects and Configurational Control
Isomerism and Chiral Centers in 2-(Hydroxymethyl)-1,3-oxathiolane Derivatives
Derivatives of 2-(hydroxymethyl)-1,3-oxathiolane possess at least two chiral centers, giving rise to the possibility of multiple stereoisomers. A chiral center is typically a carbon atom bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. libretexts.org The presence of more than one chiral center can also lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. nih.gov
The biological activity of these compounds is highly stereospecific. For example, in the case of the anti-HIV drug Lamivudine (B182088), which is a 1,3-oxathiolane (B1218472) nucleoside analogue, the (-)-enantiomer (3TC) exhibits potent antiviral activity with significantly lower cytotoxicity compared to the (+)-enantiomer. researchgate.net This highlights the importance of synthesizing enantiomerically pure compounds.
Table 1: Isomerism in 2-(Substituted)-1,3-oxathiolane Derivatives
| Chiral Centers | Potential Stereoisomers | Types of Isomerism | Significance |
| C2 and C5 | Up to 4 (2 pairs of enantiomers) | Enantiomers, Diastereomers | Biological activity is often confined to a single stereoisomer. |
Methodologies for Absolute Stereochemistry Determination
Determining the absolute stereochemistry of 2-(hydroxymethyl)-1,3-oxathiolane derivatives is crucial for understanding their structure-activity relationships and for quality control in pharmaceutical applications. Several analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. The Nuclear Overhauser Effect (NOE) is a particularly useful NMR phenomenon for determining the relative stereochemistry of substituents on a ring system. nsf.gov NOE arises from the through-space interaction between protons that are in close proximity. By observing which protons show an NOE enhancement when another is irradiated, it is possible to deduce the spatial arrangement of atoms. acs.org
For 1,3-oxathiolane derivatives, NOE-NMR can be used to distinguish between cis and trans isomers by observing the proximity of the protons at the C2 and C5 positions. nih.gov This technique provides valuable information about the relative configuration, which, in combination with other data, can help in assigning the absolute stereochemistry.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. heraldopenaccess.us To separate enantiomers, a chiral stationary phase (CSP) is employed. nih.gov Chiral HPLC is instrumental in determining the enantiomeric excess (ee) of a sample, which is a measure of its optical purity. heraldopenaccess.usresearchgate.net
This technique is essential for monitoring the effectiveness of asymmetric syntheses and resolution processes for 2-(hydroxymethyl)-1,3-oxathiolane derivatives. acs.org By comparing the retention times of the enantiomers in a sample to those of known standards, the ratio of the enantiomers can be accurately determined. heraldopenaccess.us Various chiral columns are available, and the choice depends on the specific properties of the compound being analyzed. nih.gov
Table 2: Techniques for Stereochemical Analysis
| Technique | Information Obtained | Application in 1,3-Oxathiolane Derivatives |
| NOE-NMR | Relative stereochemistry (cis/trans) | Determining the spatial relationship between substituents on the oxathiolane ring. acs.org |
| Chiral HPLC | Enantiomeric excess (ee), Separation of enantiomers | Quantifying the purity of a single enantiomer and monitoring resolution processes. acs.org |
Resolution of Racemic Mixtures of 2-(Hydroxymethyl)-1,3-oxathiolane Derivatives
The synthesis of 2-(hydroxymethyl)-1,3-oxathiolane derivatives often results in a racemic mixture, which is a 1:1 mixture of enantiomers. Since the desired biological activity is typically associated with only one enantiomer, the resolution of this mixture is a critical step. nih.gov
Chemical resolution involves the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by conventional techniques like crystallization. rsc.org One such strategy is cocrystal formation, where a racemic mixture is reacted with a chiral resolving agent to form diastereomeric cocrystals. rsc.orgresearchgate.net
These diastereomeric cocrystals can then be separated based on differences in solubility. After separation, the resolving agent is removed to yield the pure enantiomers. rsc.org The choice of the resolving agent is crucial for the successful separation of the enantiomers.
Another approach involves the use of a chiral auxiliary, an asymmetric molecule that is incorporated into the starting material. This allows for the separation of the resulting diastereomeric mixture. google.com For example, L-menthol has been used as a chiral auxiliary in the synthesis of lamivudine, where it controls the stereochemical outcome of a dynamic kinetic resolution process. nih.govacs.org
Enzymatic resolution is a powerful and highly selective method for separating enantiomers. Enzymes are chiral catalysts that can differentiate between the enantiomers of a racemic substrate, leading to the selective transformation of one enantiomer while leaving the other unreacted. wikipedia.org
Pig Liver Esterase (PLE) is a versatile enzyme used for the asymmetric hydrolysis of esters. wikipedia.orgresearchgate.net In the context of 2-(hydroxymethyl)-1,3-oxathiolane derivatives, PLE can be used to selectively hydrolyze an ester group of one enantiomer in a racemic mixture, allowing for the separation of the resulting carboxylic acid from the unreacted ester. docsdrive.comalmacgroup.com
5'-Nucleotidases are enzymes that catalyze the dephosphorylation of nucleoside monophosphates. nih.govwikipedia.org These enzymes can exhibit stereoselectivity and have been investigated for their role in the metabolism of nucleoside analogues. nih.govdiva-portal.org Their ability to differentiate between enantiomers can be exploited in resolution processes, selectively dephosphorylating one enantiomer of a phosphorylated 1,3-oxathiolane nucleoside derivative.
Other lipases, such as those from Candida antarctica (CAL-B) and Pseudomonas fluorescens, have also been successfully employed in the kinetic resolution of 1,3-oxathiolane derivatives through enantioselective acylation or hydrolysis. acs.orgmdpi.com Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. acs.org
Table 3: Resolution Strategies for 2-(Hydroxymethyl)-1,3-oxathiolane Derivatives
| Strategy | Method | Description | Example |
| Chemical Resolution | Cocrystal Formation | Formation of diastereomeric cocrystals with a chiral resolving agent, followed by separation. rsc.org | Use of chiral acids or bases to form separable salts. |
| Chiral Auxiliary | Incorporation of a chiral molecule to create diastereomers that can be separated. google.com | L-menthol in the synthesis of lamivudine. nih.gov | |
| Enzymatic Resolution | Kinetic Resolution | An enzyme selectively transforms one enantiomer, allowing for separation from the unreacted enantiomer. nih.gov | Pig Liver Esterase for selective ester hydrolysis. wikipedia.org |
| Dynamic Kinetic Resolution | Combines enzymatic resolution with in-situ racemization to convert the entire racemic mixture to the desired enantiomer. acs.org | Lipase-catalyzed acylation coupled with racemization. nih.gov |
Dynamic Kinetic Resolution for Stereoisomer Enrichment
The stereoselective synthesis of 2-(hydroxymethyl)-1,3-oxathiolan-5-one and its derivatives is of significant interest due to their role as key intermediates in the synthesis of antiviral nucleoside analogues. researchgate.net Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for enriching the desired stereoisomers of these compounds, theoretically allowing for a 100% yield of a single enantiomer from a racemic mixture. researchgate.net This approach ingeniously combines the rapid, reversible formation of a chiral intermediate with a highly stereoselective, irreversible enzymatic reaction. researchgate.netnih.gov
The core principle of DKR as applied to 1,3-oxathiolan-5-one (B1253419) systems involves two key concurrent processes: the in situ racemization of a transient hemithioacetal and the stereoselective enzymatic lactonization of one of its enantiomers. researchgate.netresearchgate.net The process begins with the reaction between an aldehyde and a thiol, such as methyl 2-sulfanylacetate, which reversibly forms a racemic mixture of hemithioacetal intermediates. researchgate.netnih.gov This reversible formation ensures that both enantiomers of the hemithioacetal are constantly interconverting, a crucial feature for the "dynamic" aspect of the resolution. researchgate.net
In the presence of a suitable biocatalyst, typically a lipase (B570770), one of the hemithioacetal enantiomers is selectively recognized and undergoes an irreversible intramolecular cyclization, or lactonization, to form the corresponding optically active 1,3-oxathiolan-5-one. researchgate.netnih.gov As one enantiomer is consumed to form the lactone, the equilibrium of the hemithioacetal racemization is continuously shifted, replenishing the reactive enantiomer. This process continues until, ideally, the entire initial mixture is converted into a single, enantiomerically pure lactone product. researchgate.net
Research Findings
Detailed studies have demonstrated the feasibility of this strategy, referred to as dynamic covalent kinetic resolution (DCKR), for a range of aldehyde substrates, leading to various 2-substituted-1,3-oxathiolan-5-one derivatives. researchgate.net Research has focused on optimizing reaction parameters, including the choice of enzyme, solvent, and temperature, to maximize both conversion and enantiomeric excess (ee).
Among various lipases tested, Lipase B from Candida antarctica (CAL-B) has proven to be particularly efficient and stereoselective for this transformation. researchgate.net The enzyme's active site selectively accommodates one of the rapidly equilibrating hemithioacetal enantiomers, catalyzing its conversion into the lactone with high fidelity.
The following table summarizes the results from a study on the CAL-B catalyzed dynamic covalent kinetic resolution of various aldehydes with methyl 2-sulfanylacetate to yield the corresponding 1,3-oxathiolan-5-one derivatives. This data illustrates the scope of the reaction and the influence of the aldehyde's structure on the efficiency and stereoselectivity of the process.
Data derived from studies on the asymmetric synthesis of 1,3-oxathiolan-5-one derivatives. researchgate.net
The results indicate that while the process is effective for a range of aliphatic and aromatic aldehydes, the steric and electronic properties of the aldehyde substituent can influence both the rate of conversion and the degree of enantioselectivity. researchgate.net For instance, bulkier substituents like isobutyl lead to higher enantiomeric excess, suggesting a better fit and more pronounced differentiation between the enantiomeric transition states within the enzyme's active site. researchgate.net This dynamic kinetic resolution protocol provides a highly efficient route to chiral 1,3-oxathiolan-5-one cores, which are valuable precursors for further chemical synthesis. researchgate.netresearchgate.net
Applications in Advanced Organic Synthesis: Building Blocks for Nucleoside Analogs
Role as a Precursor in the Synthesis of 1,3-Oxathiolane (B1218472) Nucleosides
The 1,3-oxathiolane moiety, serving as a bioisosteric replacement for the furanose ring of natural nucleosides, is a key structural feature of several important antiviral drugs. Derivatives of 2-(hydroxymethyl)-1,3-oxathiolan-5-one are pivotal intermediates in the synthesis of these 1,3-oxathiolane nucleosides. researchgate.netresearchgate.net The synthesis generally involves the construction of the 1,3-oxathiolane ring, which is then coupled with a nucleobase through an N-glycosylation reaction. researchgate.net This approach has become a powerful alternative to the chemical modification of existing nucleoside structures. researchgate.net
The enantiomerically pure 1,3-oxathiolane core is a critical building block that dictates the stereochemistry of the final nucleoside product. researchgate.net Various synthetic strategies have been developed to obtain the desired stereoisomers, often starting from achiral precursors or utilizing chiral starting materials like D-mannose. nih.gov For instance, a common intermediate, 2-(protected-hydroxymethyl)-5-acetoxy-1,3-oxathiolane, is frequently employed for coupling with nucleobases. nih.gov This precursor can be synthesized through various routes, including those involving Pummerer reactions or cyclocondensation reactions. nih.gov
N-Glycosylation Strategies for Coupling with Nucleobases
The formation of the C-N glycosidic bond between the 1,3-oxathiolane precursor and a pyrimidine (B1678525) or purine (B94841) base is a critical step in the synthesis of nucleoside analogs. researchgate.net This reaction, known as N-glycosylation, must be carefully controlled to achieve the desired stereochemistry, typically the β-anomer, which often exhibits higher biological activity.
Various strategies have been developed to facilitate this coupling. A common approach involves the use of silylated nucleobases, which are more soluble and reactive, in the presence of a Lewis acid catalyst. google.com Lewis acids such as tin(IV) chloride (SnCl₄), titanium tetrachloride (TiCl₄), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and zirconium(IV) chloride (ZrCl₄) have been effectively used to activate the oxathiolane ring and promote the condensation reaction. researchgate.netmdpi.comnih.gov For example, the use of ZrCl₄ has been shown to be a mild and inexpensive option for the large-scale stereoselective synthesis of lamivudine (B182088), preferentially forming a single isomer. mdpi.comnih.gov
The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome. Liotta and co-workers reported a highly stereoselective coupling using stannic chloride, which is believed to proceed through an in situ chelation process, leading exclusively to the β-anomer. nih.gov More recently, a novel N-glycosidation system utilizing triethylsilane (Et₃SiH) and iodine (I₂) has been developed, acting as an anhydrous HI source to activate the substrate and promote the reaction with high efficiency and stereoselectivity. jocpr.com
| Catalyst/Reagent | Nucleobase Type | Key Features |
| Lewis Acids | ||
| Tin(IV) Chloride (SnCl₄) | Silylated Cytosine | High β-stereoselectivity via in situ chelation. nih.gov |
| Trimethylsilyl triflate (TMSOTf) | Silylated Tetrazole | Catalyst for coupling with oxathiolane precursors. researchgate.net |
| Zirconium(IV) Chloride (ZrCl₄) | Silylated Cytosine | Mild, inexpensive, and effective for large-scale synthesis. mdpi.comnih.gov |
| Other Reagents | ||
| Iodine/Triethylsilane (I₂/Et₃SiH) | (5-fluoro)-cytosine | Acts as an anhydrous HI source, promoting efficient and stereoselective N-glycosidation. jocpr.com |
| N-Iodosuccinimide/Triflic acid (NIS/HOTf) | Silylated Nucleobases | Activates thioglycoside donors for high-yield, β-selective nucleoside synthesis. nih.gov |
Synthesis of Pyrimidine Nucleoside Analogs (e.g., Lamivudine (3TC), Emtricitabine (FTC))
The synthesis of pyrimidine nucleoside analogs, particularly the antiretroviral drugs Lamivudine (3TC) and Emtricitabine (FTC), represents a major application of this compound derivatives. Both drugs are essential components of HIV therapy and are manufactured in large quantities.
The core of their synthesis involves the stereoselective coupling of a protected 1,3-oxathiolane intermediate with cytosine or 5-fluorocytosine. nih.gov A key precursor is often an acylated version of 2-(hydroxymethyl)-1,3-oxathiolan-5-ol, which is activated for the N-glycosylation step. nih.gov For example, a common industrial manufacturing method for lamivudine involves the coupling of a 5-acetoxy-1,3-oxathiolane derivative with silylated cytosine. researchgate.net
A significant challenge in the synthesis of these drugs is controlling the stereochemistry to produce the biologically active cis-enantiomer, specifically the (-)-[2R, 5S] isomer. Various methods, including enzymatic resolution and dynamic kinetic resolution, have been employed to obtain enantiomerically pure oxathiolane intermediates. nih.gov In one approach, a racemic oxathiolane propionate (B1217596) derivative is resolved using Mucor miehei lipase (B570770) to afford the desired (-)-enantiomer, which is then used to synthesize 3TC. nih.gov Another strategy involves a dynamic kinetic resolution of a 5-hydroxyoxathiolane intermediate, where L-menthol is used to control the stereochemical outcome, driven by the selective crystallization of a single isomer.
The synthesis of Emtricitabine (FTC) follows a similar pathway, involving the condensation of a suitable chiral 1,3-oxathiolane intermediate with silylated 5-fluorocytosine.
| Drug | Nucleobase | Key Synthetic Step | Stereochemistry |
| Lamivudine (3TC) | Cytosine | N-glycosylation of a chiral 1,3-oxathiolane intermediate with silylated cytosine. nih.gov | (-)-[2R, 5S] |
| Emtricitabine (FTC) | 5-Fluorocytosine | N-glycosylation of a chiral 1,3-oxathiolane intermediate with silylated 5-fluorocytosine. | (-)-[2R, 5S] |
Synthesis of Purine Nucleoside Analogs (e.g., 9-HMO-hypoxanthine, CHEMBL88681, CHEMBL330087)
The same 1,3-oxathiolane precursors used for pyrimidine analogs are also valuable in the synthesis of purine nucleoside analogs. The general synthetic strategy remains consistent: the N-glycosylation of an activated 1,3-oxathiolane intermediate with a desired purine base. Optically pure 1,3-oxathiolane intermediates have been condensed with a range of purine nucleobases to investigate their structure-activity relationships as potential anti-HIV-1 agents. researchgate.net
For instance, an acetate (B1210297) derivative of the 1,3-oxathiolane ring can be condensed with purines such as 6-chloropurine, which can then be converted into a variety of other purine analogs, including adenine, guanine, and hypoxanthine (B114508) derivatives. While specific synthetic routes starting from this compound to 9-HMO-hypoxanthine, CHEMBL88681, or CHEMBL330087 are not detailed in the available literature, the established methodologies are broadly applicable. The synthesis would involve the coupling of an appropriately protected and activated 2-(hydroxymethyl)-1,3-oxathiolane intermediate with the respective silylated purine base (e.g., hypoxanthine) in the presence of a Lewis acid catalyst to furnish the desired purine nucleoside analog.
Utilization as a Chiral Building Block in Complex Molecule Construction
The utility of this compound and its derivatives extends to their use as chiral building blocks in the construction of complex molecules, primarily within the realm of nucleoside analogs. The stereocenters within the 1,3-oxathiolane ring serve as a foundation for establishing the precise three-dimensional architecture required for biological activity.
A key strategy for leveraging this compound as a chiral building block is through resolution, which separates a racemic mixture into its constituent enantiomers. Enzymatic resolution is a particularly powerful technique. For example, lipases have been successfully used to enantioselectively hydrolyze acylated derivatives of racemic 2-(hydroxymethyl)-1,3-oxathiolan-5-ol. nih.gov This process yields an enantioenriched precursor of the correct absolute stereochemistry required for the synthesis of drugs like Lamivudine. nih.gov
Furthermore, dynamic covalent kinetic resolution (DCKR) has emerged as an efficient method for the asymmetric synthesis of 1,3-oxathiolan-5-one (B1253419) derivatives. researchgate.net This one-pot process combines reversible hemithioacetal formation with an irreversible, lipase-catalyzed lactonization, converting a racemic mixture into a single, enantiomerically enriched product. researchgate.net These enantiopure oxathiolan-5-ones are valuable intermediates that can be further elaborated into complex chiral molecules, demonstrating the compound's role as a versatile chiral synthon. researchgate.net The primary application highlighted in the literature for these chiral building blocks is the synthesis of enantiomerically pure nucleoside analogs. nih.gov
Mechanistic Investigations of Reactions Involving 2 Hydroxymethyl 1,3 Oxathiolan 5 One
Reaction Mechanisms of Cyclocondensation Processes
The formation of the 1,3-oxathiolan-5-one (B1253419) ring system typically proceeds through a cyclocondensation reaction. In the case of 2-(hydroxymethyl)-1,3-oxathiolan-5-one, the reaction involves the condensation of an appropriate three-carbon aldehyde bearing a hydroxyl group, such as glyceraldehyde, with thioglycolic acid.
The generally accepted mechanism for this acid-catalyzed cyclocondensation is a two-step process. The initial step involves the nucleophilic attack of the thiol group of thioglycolic acid on the carbonyl carbon of the aldehyde. This attack is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. This leads to the formation of a hemithioacetal intermediate.
The second step of the mechanism is an intramolecular esterification. The hydroxyl group of the carboxylic acid moiety of the hemithioacetal attacks the carbon atom of the alcohol, leading to the formation of a five-membered ring and the elimination of a water molecule. The reaction is driven to completion by the removal of water, often through azeotropic distillation.
An alternative approach to the oxathiolane ring involves the use of sulfenyl chloride chemistry. In one studied mechanism, a dichlorinated intermediate is cyclized in water to generate the oxathiolane core. This process is proposed to commence with the hydrolysis of an acetate (B1210297) group to reveal an aldehyde. Subsequent hydrolysis of an α-chloro group and ring closure leads to the formation of the 1,3-oxathiolane (B1218472) ring system. nih.gov
Detailed Mechanistic Studies of Enzyme-Catalyzed Transformations
Enzymes, particularly lipases, have been extensively studied for their ability to catalyze transformations involving 1,3-oxathiolane derivatives, including the kinetic resolution of racemic mixtures. These enzymatic processes are highly valued for their stereoselectivity, which is crucial in the synthesis of enantiomerically pure pharmaceuticals.
A prominent example is the dynamic kinetic resolution (DKR) of 1,3-oxathiolane derivatives, which are key intermediates in the synthesis of antiviral drugs like Lamivudine (B182088). Lipases, such as Candida antarctica Lipase (B570770) B (CAL-B), are commonly employed for this purpose. The mechanism of lipase-catalyzed reactions, such as esterification or acylation, proceeds through the formation of a characteristic acyl-enzyme intermediate. nih.gov
The catalytic cycle begins with the acylation of the enzyme's active site serine residue by an acyl donor, such as vinyl acetate. This step forms a tetrahedral intermediate which then collapses to release the leaving group (in this case, vinyl alcohol, which tautomerizes to acetaldehyde) and forms the acyl-enzyme intermediate.
In the second stage, the nucleophilic hydroxyl group of the this compound attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of another tetrahedral intermediate. The collapse of this intermediate results in the release of the acylated product and the regeneration of the free enzyme, ready for another catalytic cycle. The enantioselectivity of the process arises from the differential recognition of the two enantiomers of the substrate by the chiral active site of the enzyme. One enantiomer fits more favorably into the active site and is acylated at a much faster rate than the other.
| Enzyme | Substrate | Acyl Donor | Key Mechanistic Feature |
| Candida antarctica Lipase B (CAL-B) | Racemic 1,3-oxathiolane derivatives | Vinyl acetate | Formation of a stereoselective acyl-enzyme intermediate |
| Lipoprotein Lipase (LPL) | Furylacryloyl substrates | - | Spectral observation of a serine acyl-enzyme intermediate nih.gov |
Role of Intermediates and Transition States in Reaction Pathways
The pathways of both chemical and enzymatic reactions involving this compound are dictated by the energies of the intermediates and transition states along the reaction coordinate.
In Cyclocondensation Reactions:
In an alternative synthesis pathway, a dichlorinated intermediate can be formed, which then undergoes cyclization. The mechanism of this ring closure involves the formation of an aldehyde and subsequent intramolecular nucleophilic attack, likely proceeding through a cyclic transition state. nih.gov
In Enzyme-Catalyzed Transformations:
The central intermediate in lipase-catalyzed acylation is the acyl-enzyme complex . Spectroscopic evidence for such intermediates has been obtained in studies with lipoprotein lipase, confirming the presence of a serine acyl-enzyme. nih.gov The formation and breakdown of this intermediate occur via tetrahedral transition states .
The enzyme's active site is exquisitely shaped to stabilize the transition state for the reaction of one enantiomer of the substrate over the other. This stabilization is achieved through a network of specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the substrate and the amino acid residues of the active site. It is this difference in the free energy of activation for the two enantiomers that leads to the high enantioselectivity observed in these enzymatic resolutions.
| Reaction Type | Key Intermediate | Key Transition State Feature |
| Acid-Catalyzed Cyclocondensation | Hemithioacetal | Tetrahedral geometry during intramolecular esterification |
| Alternative Cyclization | Dichlorinated species | Cyclic arrangement for intramolecular nucleophilic attack nih.gov |
| Lipase-Catalyzed Acylation | Acyl-enzyme complex | Stabilized tetrahedral oxyanion hole |
Advanced Analytical Methodologies for Research Scale Characterization
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for evaluating the purity of 2-(Hydroxymethyl)-1,3-oxathiolan-5-one and for separating and quantifying its enantiomers. heraldopenaccess.us Given the chiral nature of the molecule, arising from stereocenters at the C2 and C5 positions of the oxathiolane ring, chiral HPLC is the definitive method for determining enantiomeric excess (e.e.).
For purity assessment , a reversed-phase HPLC (RP-HPLC) method is typically developed. This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The method separates the target compound from any starting materials, by-products, or degradation products.
For enantiomeric excess determination , specialized chiral stationary phases (CSPs) are required. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for this class of compounds. nih.govresearchgate.net The separation mechanism relies on the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times. The choice of mobile phase, often a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol) in normal-phase mode, is optimized to achieve baseline resolution between the enantiomeric peaks. chromatographyonline.compensoft.net The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative HPLC Method Parameters for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound. One-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., NOESY) experiments provide unambiguous evidence of the molecular structure and relative stereochemistry.
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum would be expected to show distinct signals for the hydroxymethyl protons (CH₂OH), the proton at C2, the two diastereotopic protons at C4, and the proton at C5.
¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the oxathiolane ring, and the hydroxymethyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR technique crucial for assigning the relative stereochemistry (cis or trans) of the substituents on the ring. For the cis isomer, a spatial correlation (a NOE cross-peak) would be observed between the proton at C2 and the proton at C5. The absence of this correlation would suggest the trans configuration.
Table 2: Predicted NMR Data for cis-2-(Hydroxymethyl)-1,3-oxathiolan-5-one
| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
|---|---|---|
| C=O | - | ~175 |
| CH-O (C5) | Multiplet | ~75 |
| CH₂-S (C4) | 2 distinct signals, AB quartet | ~35 |
| O-CH-S (C2) | Triplet | ~80 |
| CH₂-OH | Doublet of doublets | ~65 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. unsri.ac.id When coupled with a separation technique like liquid chromatography (LC-MS), it also serves as a powerful tool for purity analysis and impurity identification.
The molecular formula of the compound is C₄H₆O₃S, corresponding to a monoisotopic mass of 134.0038 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is typically observed as protonated molecules [M+H]⁺ (m/z 135.0116) or adducts with sodium [M+Na]⁺ (m/z 157.0035) or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio to a high degree of accuracy. rsc.orgrsc.org
Tandem mass spectrometry (MS/MS) experiments involve isolating the parent ion and inducing fragmentation. The resulting fragmentation pattern provides a fingerprint that can be used for structural confirmation. ncsu.edu
Table 3: Expected Ions in High-Resolution Mass Spectrometry (HRMS)
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₄H₇O₃S⁺ | 135.0116 |
| [M+Na]⁺ | C₄H₆O₃SNa⁺ | 157.0035 |
| [M-H₂O+H]⁺ | C₄H₅O₂S⁺ | 117.0010 |
| [M-CH₂O+H]⁺ | C₃H₅O₂S⁺ | 105.0010 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and sulfur in a purified sample of this compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C₄H₆O₃S. jocpr.com A close correlation between the found and calculated values (typically within ±0.4%) provides strong evidence for the sample's purity and confirms its elemental composition.
Table 4: Elemental Composition of C₄H₆O₃S
| Element | Theoretical (%) | Found (%) (Illustrative) |
|---|---|---|
| Carbon (C) | 35.81 | 35.78 |
| Hydrogen (H) | 4.51 | 4.53 |
| Sulfur (S) | 23.90 | 23.85 |
Computational and Theoretical Chemistry Studies
Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways
Molecular modeling has become an indispensable tool for rationalizing and predicting the outcomes of chemical reactions. nih.gov In the context of 2-(hydroxymethyl)-1,3-oxathiolan-5-one and its derivatives, molecular modeling can elucidate the factors governing their reactivity and the stereoselectivity of their formation.
Studies on related 1,3-oxathiolan-5-one (B1253419) systems have demonstrated the utility of molecular modeling in understanding their chemical behavior. For instance, the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one as a mercaptoacetyl transfer agent has been investigated using these techniques. tandfonline.comresearchgate.net Such studies can reveal the preferred sites for nucleophilic or electrophilic attack, the stability of reaction intermediates, and the energy barriers of transition states. This information is crucial for optimizing reaction conditions and designing synthetic routes to new, structurally diverse molecules.
The formation of the 1,3-oxathiolane (B1218472) ring itself is a key synthetic step where stereoselectivity is often a critical consideration. Theoretical studies can model the reaction pathways, such as the Lewis acid-catalyzed reaction of thioketones with oxiranes, to explain the observed regio- and stereoselectivity. uzh.ch By analyzing the transition state structures and their corresponding energies, researchers can predict which diastereomer is likely to be the major product. This predictive power accelerates the development of efficient and stereoselective syntheses of 1,3-oxathiolane derivatives. elsevierpure.com
For this compound, molecular modeling can be employed to predict its reactivity towards various reagents. By calculating properties such as electrostatic potential maps and frontier molecular orbital (HOMO-LUMO) energies, researchers can identify the most likely sites for chemical reactions. For example, the carbonyl carbon is expected to be electrophilic, while the sulfur and oxygen atoms possess lone pairs of electrons, making them potential nucleophilic centers. The hydroxymethyl substituent can also influence reactivity through steric and electronic effects, as well as by participating in hydrogen bonding.
Conformational Analysis of the 1,3-Oxathiolan-5-one Ring System
The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. The 1,3-oxathiolan-5-one ring is a five-membered heterocycle and, as such, is not planar. It adopts puckered conformations to relieve ring strain. The two most common conformations for five-membered rings are the envelope and the twist (or half-chair) forms.
In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, no four atoms are coplanar. The specific conformation adopted by this compound, and the energy barrier between different conformations, can be determined through computational methods. These calculations can also predict the most stable conformation of the hydroxymethyl substituent relative to the ring.
Computational studies on similar heterocyclic ring systems have shown that the preferred conformation is influenced by the nature and position of substituents. nih.gov For this compound, the presence of the hydroxymethyl group at the C2 position and the carbonyl group at the C5 position will influence the conformational landscape of the ring. The interplay of steric hindrance and electronic interactions, such as dipole-dipole interactions, will determine the lowest energy conformation.
A comprehensive conformational analysis would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface, from which the global minimum energy conformation and other low-energy conformers can be identified. The results of such an analysis are crucial for understanding the molecule's interaction with other molecules, such as enzymes or reactants.
Quantum Chemical Calculations for Reaction Mechanism Elucidation and Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for elucidating reaction mechanisms and predicting a wide range of molecular properties. rsc.orgnih.gov These methods solve the Schrödinger equation for a molecule, yielding its electronic structure and energy.
For this compound, DFT calculations can be used to investigate the mechanisms of its reactions in detail. By mapping the potential energy surface for a given reaction, stationary points such as reactants, products, intermediates, and transition states can be located. nih.gov The calculated energies of these species allow for the determination of reaction enthalpies, activation energies, and reaction rates. This level of detail provides a fundamental understanding of why a reaction proceeds in a certain way and can be used to predict the feasibility of new reactions.
Beyond reaction mechanisms, quantum chemical calculations can predict various molecular properties of this compound. These properties include:
Geometric Parameters: Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy.
Electronic Properties: Molecular orbital energies (HOMO and LUMO), the HOMO-LUMO gap, dipole moment, and charge distribution can be determined. These properties are fundamental to understanding the molecule's reactivity and intermolecular interactions. researchgate.net
Spectroscopic Properties: IR, Raman, and NMR spectra can be simulated. These theoretical spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the interpretation of experimental spectra.
A study on a related compound, 2-methyl-2-phenyl-1,3-oxathiolan-5-one, provides an example of the types of quantum chemical parameters that can be calculated. researchgate.net
| Parameter | Value |
|---|---|
| Total Energy (Hartree) | -874.24 |
| Binding Energy (kcal/mol) | -2897.41 |
| HOMO Energy (eV) | -0.25 |
| LUMO Energy (eV) | -0.04 |
| Dipole Moment (Debye) | 1.85 |
These calculated parameters provide valuable insights into the electronic structure and stability of the molecule. The HOMO-LUMO gap, for instance, is an indicator of the molecule's chemical reactivity. A smaller gap generally suggests that the molecule is more reactive.
Future Research Perspectives and Methodological Advancements
Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency
Future research is increasingly directed towards the development of synthetic routes to 2-(hydroxymethyl)-1,3-oxathiolan-5-one and its congeners that are not only efficient but also environmentally benign. A significant area of advancement lies in the application of enzymatic and dynamic kinetic resolution (DKR) processes. springerprofessional.de These methods offer high stereoselectivity under mild reaction conditions, reducing the need for traditional resolving agents and harsh chemicals. springerprofessional.de For instance, lipase-catalyzed resolutions have been effectively employed to separate enantiomers of 1,3-oxathiolane (B1218472) intermediates, providing access to optically pure compounds crucial for the synthesis of antiviral drugs. springerprofessional.de
Dynamic covalent kinetic resolution (DCKR) has also emerged as a powerful tool for the asymmetric synthesis of 1,3-oxathiolan-5-ones. researchgate.net This one-pot process combines reversible hemithioacetal formation with an irreversible enzymatic acylation, allowing for the theoretical conversion of a racemate into a single enantiomer in 100% yield. researchgate.net
Furthermore, "supply-centered synthesis" approaches are being explored to construct the oxathiolane core from readily available and inexpensive starting materials. nih.gov One such innovative route utilizes sulfenyl chloride chemistry to build the oxathiolane framework from acyclic precursors like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. acs.org This strategy, by design, focuses on sustainability and cost-effectiveness, moving away from more complex and expensive starting materials. acs.org
| Synthetic Strategy | Key Features | Advantages |
| Enzymatic Resolution | Utilizes lipases to selectively acylate one enantiomer of a racemic mixture. | High stereoselectivity, mild reaction conditions, environmentally friendly. |
| Dynamic Kinetic Resolution (DKR) | In-situ racemization of the slower-reacting enantiomer allows for theoretical 100% yield of a single enantiomer. | High yields of enantiomerically pure products. |
| Dynamic Covalent Kinetic Resolution (DCKR) | Combines reversible hemithioacetal formation with enzymatic acylation in a one-pot process. | Efficient asymmetric synthesis from simple starting materials. |
| Supply-Centered Synthesis | Employs inexpensive and abundant feedstocks (e.g., chloroacetic acid, vinyl acetate). | Cost-effective, sustainable, and utilizes a secure supply chain. |
Exploration of New Chemical Transformations and Derivatizations
The this compound scaffold provides multiple reactive sites for further chemical transformations, enabling the synthesis of a diverse range of derivatives. The hydroxyl group at the 2-position is a primary target for derivatization, allowing for the introduction of various functionalities through esterification, etherification, or conversion to other leaving groups. These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules.
A major area of exploration is the synthesis of novel nucleoside analogues. nih.gov The 1,3-oxathiolane ring serves as a sugar mimic, and by coupling various nucleobases to the C-5 position, a wide array of potential antiviral and anticancer agents can be generated. nih.gov Research is focused on developing more efficient and stereoselective glycosylation methods to control the anomeric configuration of the resulting nucleoside. nih.gov
Ring-opening reactions of the 1,3-oxathiolan-5-one (B1253419) core present another avenue for creating new molecular architectures. Under specific conditions, the lactone can be opened to reveal a thiol and a carboxylic acid functionality, which can then be used in subsequent transformations to build more complex molecules. Furthermore, the sulfur atom in the ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can modulate the electronic properties and biological activity of the molecule.
Design of Next-Generation Chiral Building Blocks with Tunable Stereoselectivity
The absolute stereochemistry of this compound and its derivatives is critical for their biological activity. Therefore, the development of methods that allow for precise control over stereoselectivity is a key research focus. The use of chiral auxiliaries, while effective, often requires additional synthetic steps for their introduction and removal. Consequently, catalytic asymmetric methods are highly sought after.
Future advancements will likely involve the design of novel chiral catalysts that can facilitate the enantioselective formation of the 1,3-oxathiolane ring. This could include the development of new chiral Lewis acids or organocatalysts that can control the stereochemical outcome of the cyclization reaction between an aldehyde and a mercaptoacetic acid derivative.
Moreover, the principles of dynamic kinetic resolution can be further refined to achieve even higher levels of stereocontrol. researchgate.net By fine-tuning the reaction conditions, such as the choice of enzyme, solvent, and acylating agent, it may be possible to "tune" the stereoselectivity of the process to favor the desired enantiomer with near-perfect fidelity. The development of immobilized enzymes will also be crucial for their recovery and reuse, further enhancing the sustainability of these processes.
| Stereocontrol Strategy | Mechanism | Potential for Tunability |
| Chiral Catalysis | Use of chiral Lewis acids or organocatalysts to induce facial selectivity in the cyclization step. | Catalyst design can be modified to influence stereochemical outcome. |
| Enzymatic Kinetic Resolution | Lipase-mediated selective reaction of one enantiomer. | Choice of enzyme and reaction conditions can be optimized for specific substrates. |
| Dynamic Kinetic Resolution | Combination of in-situ racemization and enzymatic resolution. | Optimization of racemization and resolution conditions can enhance stereoselectivity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
While specific applications of flow chemistry to the synthesis of this compound are still emerging, the synthesis of heterocyclic compounds and nucleoside precursors in continuous flow has been demonstrated. springerprofessional.dedurham.ac.uk Future research will likely focus on adapting existing synthetic routes or developing new ones that are amenable to flow conditions. This could involve the use of solid-supported reagents and catalysts to simplify purification and enable continuous operation.
Automated synthesis platforms can be coupled with flow reactors to enable high-throughput screening of reaction conditions and the rapid synthesis of compound libraries for biological evaluation. d-nb.info These platforms can precisely control reaction parameters, monitor reaction progress in real-time, and perform automated workup and purification, significantly accelerating the drug discovery and development process. rsc.orgresearchgate.net
Investigation of Under-explored Analogues and their Synthetic Utility
While the primary focus has been on nucleoside analogues derived from this compound, there is a vast chemical space of under-explored analogues that could possess valuable synthetic utility and biological activity. Future research should venture into the synthesis and evaluation of derivatives with diverse substituents at the C-2 and C-4 positions of the oxathiolane ring.
For instance, introducing different alkyl or aryl groups at the C-2 position in place of the hydroxymethyl group could lead to compounds with altered steric and electronic properties, potentially resulting in novel biological activities. researchgate.net Similarly, substitution at the C-4 position, which is less commonly explored, could provide access to new classes of chiral building blocks.
The synthetic utility of these novel analogues as intermediates for the construction of other complex molecules is another promising area of investigation. The unique combination of functional groups in the 1,3-oxathiolan-5-one ring system can be exploited in various ring-opening and rearrangement reactions to generate novel scaffolds for medicinal chemistry and materials science. Exploring the reactivity of these under-explored analogues will undoubtedly unlock new synthetic pathways and lead to the discovery of molecules with unique properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
